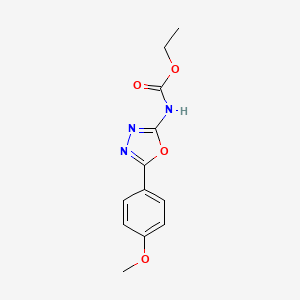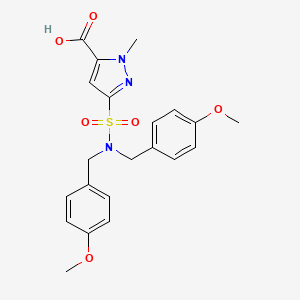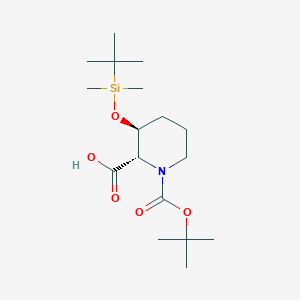![molecular formula C13H22BrN3O B12933840 2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-46-0](/img/structure/B12933840.png)
2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromoketone moiety attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(octylamino)-1H-imidazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone can undergo several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromoketone moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the octylamino group, which imparts specific lipophilic properties. This makes it particularly interesting for applications where membrane permeability is crucial .
Propriétés
Numéro CAS |
88723-46-0 |
|---|---|
Formule moléculaire |
C13H22BrN3O |
Poids moléculaire |
316.24 g/mol |
Nom IUPAC |
2-bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H22BrN3O/c1-2-3-4-5-6-7-8-15-13-16-10-11(17-13)12(18)9-14/h10H,2-9H2,1H3,(H2,15,16,17) |
Clé InChI |
XUYRDZYHFIYVSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=NC=C(N1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


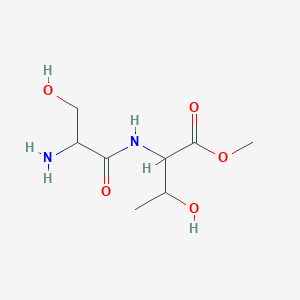
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
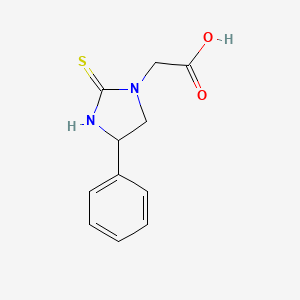
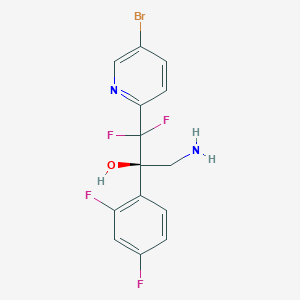
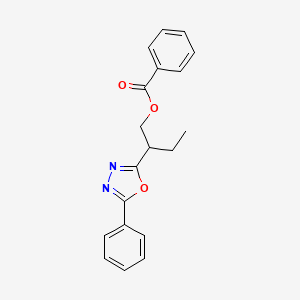
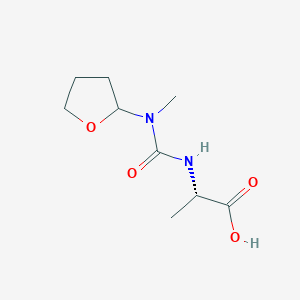

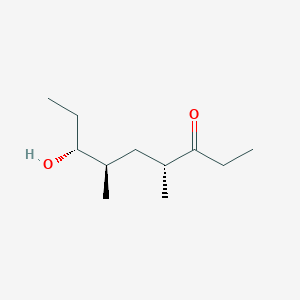

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
